N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide
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Overview
Description
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide, commonly known as SNAP-tag, is a protein labeling tool used in scientific research. SNAP-tag is a genetically encoded protein that can be covalently labeled with various molecules, including fluorescent dyes, biotin, and gold nanoparticles. This unique feature of SNAP-tag has made it a valuable tool in various fields of research, including molecular biology, biochemistry, and cell biology.
Mechanism Of Action
The mechanism of action of SNAP-tag involves the covalent binding of the benzylguanine derivative to the cysteine residue of the SNAP-tag protein. This reaction results in the specific labeling of the protein with the desired molecule. The labeling is irreversible, allowing for long-term imaging of the protein of interest.
Biochemical And Physiological Effects
SNAP-tag labeling does not affect the biochemical or physiological properties of the protein of interest. The labeling is specific and does not interfere with the normal function of the protein. The SNAP-tag protein is also highly stable and resistant to degradation, making it a reliable tool for long-term imaging studies.
Advantages And Limitations For Lab Experiments
The advantages of using SNAP-tag in lab experiments include its specificity, irreversibility, and stability. It allows for the specific labeling of proteins in live cells and tissues, enabling the study of protein dynamics and interactions in real-time. However, SNAP-tag labeling requires genetic modification of the protein of interest, which may not be feasible for all proteins. Moreover, the labeling efficiency may vary depending on the protein and the labeling molecule used.
Future Directions
There are several future directions for the development and application of SNAP-tag. One direction is the development of new labeling molecules with improved properties, such as increased brightness and photostability. Another direction is the use of SNAP-tag in the development of new biosensors for detecting biomolecules in complex biological samples. Furthermore, the combination of SNAP-tag with other labeling techniques, such as FRET and super-resolution microscopy, can provide new insights into protein dynamics and interactions in live cells and tissues.
Synthesis Methods
The synthesis of SNAP-tag involves the conjugation of a benzylguanine derivative with a cysteine residue in the protein of interest. The benzylguanine derivative contains an isothiocyanate group that reacts with the thiol group of the cysteine residue, forming a covalent bond. This reaction results in the specific labeling of the SNAP-tag protein with the desired molecule.
Scientific Research Applications
SNAP-tag has been extensively used in scientific research for labeling and imaging of proteins in live cells and tissues. It has been used to study protein-protein interactions, protein trafficking, and protein turnover in various cell types. SNAP-tag has also been used in the development of biosensors for detecting biomolecules in vitro and in vivo.
properties
CAS RN |
141849-44-7 |
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Product Name |
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide |
Molecular Formula |
C23H30N4O5S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide |
InChI |
InChI=1S/C23H30N4O5S/c1-15(26(17(3)29)18(4)30)12-25(16(2)28)13-23(27(19(5)31)20(6)32)11-21-7-9-22(10-8-21)24-14-33/h7-10,15,23H,11-13H2,1-6H3 |
InChI Key |
XKWMWKSTOBNCPW-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N=C=S)N(C(=O)C)C(=O)C)C(=O)C)N(C(=O)C)C(=O)C |
Canonical SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N=C=S)N(C(=O)C)C(=O)C)C(=O)C)N(C(=O)C)C(=O)C |
synonyms |
1B4M-DTPA 2-(4-isothiocyanatobenzyl)-6-methyldiethylenetriaminepentaacetic acid 2-(p-SCN-Bz)-6-methyl-DTPA Mx-DTPA |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.